4-Trimethylsilanylethynyl-benzoic acid ethyl ester
Overview
Description
4-Trimethylsilanylethynyl-benzoic acid ethyl ester is a chemical compound with the molecular formula C14H18O2Si and a molecular weight of 246.38 g/mol. This compound is known for its diverse range of properties and applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trimethylsilanylethynyl-benzoic acid ethyl ester typically involves the reaction of 4-bromobenzaldehyde with ethynyltrimethylsilane in the presence of a palladium catalyst. The reaction conditions generally include the use of anhydrous solvents such as triethylamine and the presence of triphenylphosphine as a ligand .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a common approach due to its efficiency and reliability in forming carbon-carbon bonds .
Chemical Reactions Analysis
Types of Reactions
4-Trimethylsilanylethynyl-benzoic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like tetrabutylammonium fluoride (TBAF) to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of 4-carboxyphenylethynyl-trimethylsilane.
Reduction: Formation of 4-trimethylsilanylethynyl-benzyl alcohol.
Substitution: Formation of various substituted benzoic acid ethyl esters depending on the substituent introduced.
Scientific Research Applications
4-Trimethylsilanylethynyl-benzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Materials Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Biology and Medicine:
Industry: Employed in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-[(Trimethylsilyl)ethynyl]benzoic acid: Similar structure but lacks the ethyl ester group.
Ethyl 4-[(trimethylsilyl)ethynyl]benzoate: Another closely related compound with similar properties.
Uniqueness
4-Trimethylsilanylethynyl-benzoic acid ethyl ester is unique due to its combination of the trimethylsilyl group and the ethyl ester group, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry for the preparation of a wide range of derivatives.
Properties
IUPAC Name |
ethyl 4-(2-trimethylsilylethynyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2Si/c1-5-16-14(15)13-8-6-12(7-9-13)10-11-17(2,3)4/h6-9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAVGUOKLFNPCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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